

ATUX-8385: Application Notes and Protocols for In Vivo Mouse Models

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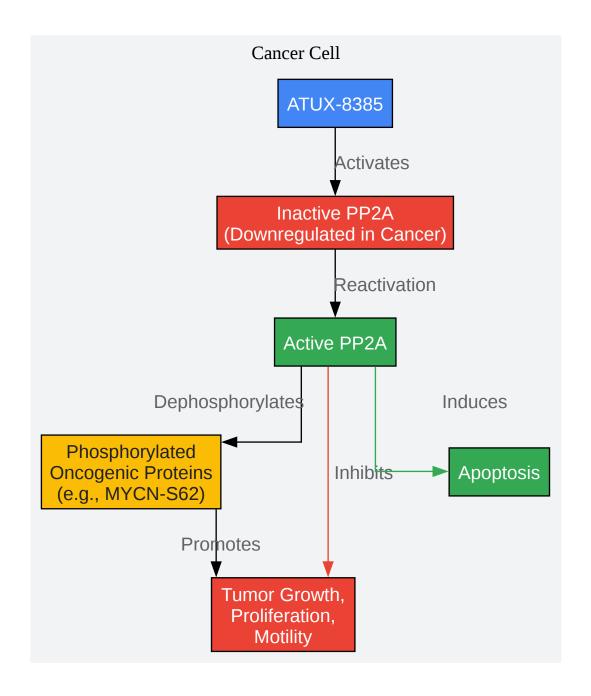
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available preclinical data and protocols for the use of **ATUX-8385** in in vivo mouse models. **ATUX-8385** is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] This document outlines the appropriate dosage, administration routes, and experimental design for researchers investigating the therapeutic potential of **ATUX-8385** in oncology, particularly for neuroblastoma and hepatoblastoma.

Mechanism of Action

ATUX-8385 functions as a pharmacological chaperone, binding to the PR65 scaffold subunit of PP2A.[3][4] This binding stabilizes the PP2A complex, leading to its reactivation in cancer cells where it is often downregulated.[1][5] The reactivation of PP2A by **ATUX-8385** leads to the dephosphorylation of key oncogenic proteins, such as MYCN-S62, resulting in decreased cell viability, proliferation, and motility in cancer cells.[1][2]





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Caption: Signaling pathway of ATUX-8385 in cancer cells.

Pharmacokinetic Profile in Mice

Pharmacokinetic studies have been conducted to determine the profile of **ATUX-8385** in mice. The compound has been shown to be orally bioavailable.[2]



Parameter	Intravenous (IV) - 1 mg/kg	Oral (PO) - 30 mg/kg
Cmax (Maximum Concentration)	-	~1-2 μM
Tmax (Time to Cmax)	-	-
t1/2 (Half-life)	-	~8 hours
Bioavailability (F)	-	-

Note: Specific values for Cmax, Tmax, t1/2, and F after IV and PO administration are detailed in the source literature but are summarized here for general guidance. Plasma levels of 1–2 micromolar are observed for approximately 8 hours after a 30 mg/kg oral dose.[2]

In Vivo Efficacy Studies: Dosage and Administration

ATUX-8385 has demonstrated single-agent preclinical activity in mouse xenograft models of neuroblastoma and has been studied in hepatoblastoma models.[1][2][5]

Recommended Dosages

Based on published preclinical studies, the following dosages are recommended for efficacy studies in mice:

Administration Route	Dosage	Vehicle	Frequency
Oral (PO)	30 mg/kg	Not explicitly stated in the provided results.	Daily
Intravenous (IV)	1 mg/kg	Not explicitly stated in the provided results.	Daily

Note: The choice of administration route may depend on the experimental design and tumor model. Oral gavage is a common and effective method for **ATUX-8385** administration.[2][6]

Animal Models



The most commonly used mouse models for ATUX-8385 efficacy studies are:

- Athymic Nude Mice: These immunocompromised mice are suitable for establishing xenografts of human cancer cell lines.[1][5]
- Syngeneic Models: For studies involving immunocompetent mice, syngeneic models are appropriate.

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental needs.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with **ATUX-8385**.



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Caption: Experimental workflow for in vivo efficacy studies.

Materials:

- ATUX-8385
- Vehicle control
- Human cancer cell line (e.g., SK-N-BE(2) for neuroblastoma, HuH6 for hepatoblastoma)[1][5]
- Matrigel (or other appropriate extracellular matrix)



- · 6-week-old female athymic nude mice
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Preparation: Culture human cancer cells to the desired confluence. On the day of injection, harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., a 1:1 ratio). A typical injection volume is 100-200 μL containing 2.5 x 10⁶ cells.[5]
- Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **ATUX-8385** or vehicle control daily via the chosen route (e.g., oral gavage).
- Monitoring: Measure tumor volumes and body weights every 2-3 days to assess efficacy and toxicity.
- Endpoint: At the end of the study (e.g., after 14 days of treatment), euthanize the mice and excise the tumors for further analysis.[2]
- Analysis: Analyze tumors for target engagement (e.g., dephosphorylation of MYCN-S62) and other relevant biomarkers via Western blot, immunohistochemistry (IHC), or other molecular biology techniques.[2]

Pharmacokinetic Study Protocol

This protocol provides a framework for conducting a pharmacokinetic study of **ATUX-8385** in mice.



Materials:

- ATUX-8385
- Appropriate vehicle for IV and PO administration
- Male mice[2]
- Blood collection supplies (e.g., EDTA tubes)
- Centrifuge
- LC-MS/MS equipment

Procedure:

- Dosing: Administer a single dose of ATUX-8385 to mice via the intravenous (1 mg/kg) or oral (30 mg/kg) route.[2]
- Blood Collection: Collect blood samples at various time points post-administration (e.g., 0.05, 0.167, 0.5, 1, 2, 4, 8, and 24 hours).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -70°C until analysis.
- Sample Analysis: Process the plasma samples (e.g., via acetonitrile precipitation) and analyze the concentration of ATUX-8385 using a validated LC-MS/MS method.[1]
- Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC (Area Under the Curve).

Safety and Toxicology

In the preclinical studies cited, **ATUX-8385** was well-tolerated in mice at the efficacious doses. [2] No significant weight loss or other signs of toxicity were reported. However, researchers should always conduct their own tolerability studies and monitor animals closely for any adverse effects.



Compound Handling and Storage

ATUX-8385 is a tricyclic sulfonamide.[5] It is light-sensitive and should be stored in the dark in a sealed container at room temperature.[5]

Disclaimer: This document is intended for informational purposes only and is based on publicly available research. Researchers should consult the primary literature and conduct their own validation studies. All animal experiments must be performed in accordance with approved institutional and national guidelines.

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